

A Comparative Analysis of Entinostat's Efficacy Across Diverse Cancer Cell Lines

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For Researchers, Scientists, and Drug Development Professionals

Entinostat (also known as MS-275 or SNDX-275) is an orally bioavailable, selective inhibitor of class I histone deacetylases (HDACs), specifically targeting HDAC1, HDAC2, and HDAC3.[1] [2] By altering chromatin structure and gene expression, Entinostat triggers a range of antitumor effects, including cell cycle arrest, apoptosis, and the modulation of key signaling pathways.[3][4] Its therapeutic potential has been investigated across a wide spectrum of malignancies, both as a monotherapy and in combination with other anticancer agents.[3][5][6] This guide provides a comparative overview of Entinostat's effects on various cancer cell lines, supported by experimental data and detailed methodologies.

Mechanism of Action

Entinostat's primary mechanism involves the inhibition of class I HDACs, leading to the hyperacetylation of histone proteins.[4] This relaxes the chromatin structure, allowing for the transcriptional reactivation of silenced tumor suppressor genes, such as the cyclin-dependent kinase inhibitor p21.[3][7] Beyond histones, Entinostat also influences the acetylation status of non-histone proteins, thereby modulating various cellular processes critical to cancer progression like cell cycle regulation and apoptosis.[3] Furthermore, it has been shown to enhance the efficacy of chemotherapy, targeted therapies, and immunotherapy by modulating the tumor microenvironment and reducing the expression of proteins involved in drug resistance.[3][8]



Comparative Efficacy of Entinostat: In Vitro Studies

The anti-proliferative activity of Entinostat varies significantly across different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for this comparison.

Table 1: Entinostat IC50 Values in Various Cancer Cell

Lines

Cancer Type	Cell Line(s)	IC50 Concentration	Reference(s)
HDAC Enzymes	HDAC1, HDAC2, HDAC3	243 nM, 453 nM, 248 nM	[1][2]
B-Cell Lymphoma	Rituximab-sensitive & -resistant lines	0.5 - 1.0 μΜ	[7]
Leukemia	MOLT-4	0.45 μΜ	[2]
Lung Cancer	SCLC cell lines	Varies; synergistic with chemotherapy	[8][9]
Breast Cancer	MCF-7, MDA-MB-231, MDA-MB-468	Synergistic with capecitabine	[10]
Oral Squamous Cell Carcinoma	WSU-HN6	0.54 μΜ	[11]
WSU-HN12	23.31 μΜ	[11]	
Rhabdomyosarcoma	Rh41	265 nM	[12]
Rh18	840 nM	[12]	
Rh30	1110 nM	[12]	-
Pancreatic Cancer	PANC-1, SUIT2, BxPC-3, etc.	Dose-dependent inhibition (0-100 μM)	[13][14]
Ovarian Cancer	A2780	IC50 between 41.5 nM - 4.71 μM	[15]
Colon Cancer	HT-29	IC50 between 41.5 nM - 4.71 μM	[15]



Cellular and Molecular Effects

Entinostat's impact extends beyond simple proliferation inhibition to inducing profound changes in cell cycle progression and apoptosis.

Cell Cycle Arrest

A common outcome of Entinostat treatment is the induction of cell cycle arrest. However, the specific phase of arrest can differ between cancer types.

- G0/G1 Arrest: In B-cell lymphoma, oral squamous cell carcinoma (OSCC), and Ewing sarcoma cell lines, Entinostat treatment leads to an accumulation of cells in the G0/G1 phase.[7][11][16] This arrest is frequently mediated by the upregulation of the tumor suppressor protein p21.[7][11][16]
- S-Phase Arrest: Conversely, in small cell lung cancer (SCLC), Entinostat in combination with chemotherapy was found to induce a shift towards S-phase arrest, enhancing DNA damage and the overall therapeutic effect.[8][9]

Table 2: Comparative Effects on Cell Cycle and Apoptosis

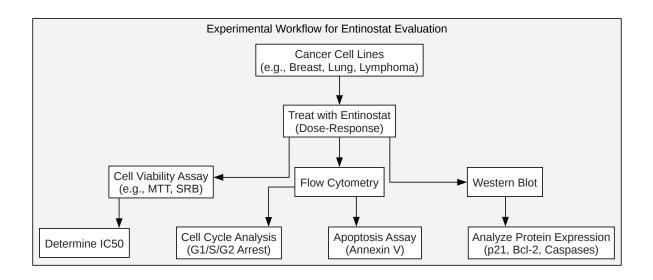


Cancer Type	Cell Line(s)	Primary Effect	Key Molecular Changes	Reference(s)
B-Cell Lymphoma	Raji, RL, U2932	G1 Arrest, Apoptosis	↑ p21, ↓ Bcl-XL	[7][17]
Oral Squamous Cell Carcinoma	WSU-HN6, WSU-HN12	G0/G1 Arrest, Apoptosis	↑ p21, ↑ ROS	[11]
Ewing Sarcoma	TC-71, CHLA- 258	G1 Arrest, Apoptosis	↑ p21, ↓ Cyclin D1, ↑ ROS	[16]
Small Cell Lung Cancer	H841, other SCLC lines	S-Phase Arrest (in combo)	Altered DNA damage repair	[8][9]
Hepatocellular Carcinoma	Huh-7, HCCLM3	Apoptosis	↑ p75NTR, Activation of JNK/P38 MAPK	[1]
Breast Cancer (TNBC)	MDA-MB-231	Reversal of EMT	↑ E-cadherin, ↓ Twist, ↓ Snail	[4]

Signaling Pathways Modulated by Entinostat

Entinostat's anti-cancer activity is mediated through the modulation of several key signaling pathways. The diagrams below illustrate these mechanisms.

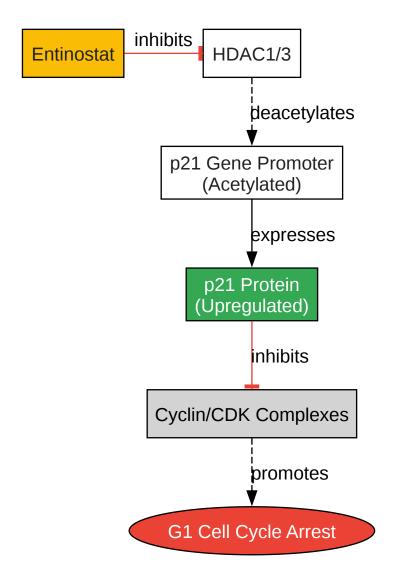




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Caption: General workflow for assessing Entinostat's in vitro effects.

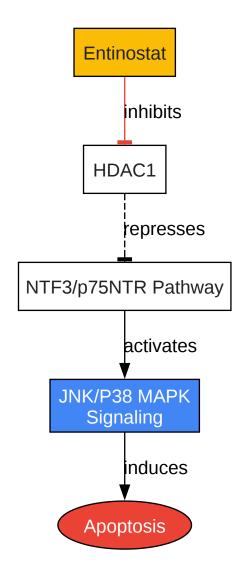




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Caption: Entinostat induces G1 arrest via p21 upregulation.





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Validation & Comparative





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